(4-Amino-3-(tert-butyl)phenyl)methanol
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Overview
Description
(4-Amino-3-(tert-butyl)phenyl)methanol is an organic compound with the molecular formula C11H17NO It is a derivative of phenol, where the hydroxyl group is substituted with an amino group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-(tert-butyl)phenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound. For instance, 4-nitro-3-(tert-butyl)phenylmethanol can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-(tert-butyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
(4-Amino-3-(tert-butyl)phenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Amino-3-(tert-butyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the amino group.
4-Amino-3-methylphenol: Similar structure but has a methyl group instead of a tert-butyl group.
4-Amino-3-(tert-butyl)benzoic acid: Similar structure but has a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(4-Amino-3-(tert-butyl)phenyl)methanol is unique due to the presence of both an amino group and a tert-butyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(4-amino-3-tert-butylphenyl)methanol |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)9-6-8(7-13)4-5-10(9)12/h4-6,13H,7,12H2,1-3H3 |
InChI Key |
MVQOZFCBIAKIBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CO)N |
Origin of Product |
United States |
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